N-benzhydryl-3-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydryl-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-18-13-7-12-17(14-18)20(23)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJTVRMHJYYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127568-46-1 | |
| Record name | N-BENZHYDRYL-3-CHLOROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Benzhydryl 3 Chlorobenzamide and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the N-benzhydryl-3-chlorobenzamide Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection is at the amide bond, which is a common and reliable bond formation strategy. This C-N bond cleavage leads to two primary synthons: benzhydrylamine and 3-chlorobenzoyl chloride (or 3-chlorobenzoic acid).
This retrosynthetic approach is illustrated below:
Target Molecule: this compound
Disconnection: Amide C-N bond
Synthons:
Benzhydryl cation equivalent (from benzhydrylamine)
3-chlorobenzoyl cation equivalent (from 3-chlorobenzoyl chloride or 3-chlorobenzoic acid)
Starting Materials:
Benzhydrylamine
3-chlorobenzoic acid or 3-chlorobenzoyl chloride
The synthesis would then proceed by reacting benzhydrylamine with an activated form of 3-chlorobenzoic acid, such as 3-chlorobenzoyl chloride, to form the desired amide bond. uchicago.edu This is a standard and well-established method for amide synthesis.
Novel Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen a significant shift towards catalytic methods to improve efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Coupling Reactions for C-N and C-H Bond Formation
Transition metal catalysis offers powerful tools for forming the crucial C-N bond in this compound and for creating its analogues through C-H activation. mdpi.com
C-N Bond Formation: Copper-catalyzed reactions, for instance, have been developed for the synthesis of benzhydryl amines, which are key precursors. researchgate.netnih.gov These methods can involve the coupling of aryl boronic acids with N,O-acetals or N,N-aminals. nih.govacs.org While not a direct synthesis of the final amide, these catalytic methods provide efficient routes to the benzhydrylamine precursor. Other transition metals like nickel are also used in cross-coupling reactions to form various amide-containing molecules. mdpi.comcaltech.edu
C-H Bond Formation/Functionalization: Transition metal catalysts, particularly those based on rhodium, can be used for the C-H activation of aromatic amides and their subsequent reaction with other molecules, allowing for the synthesis of complex analogues. mdpi.com This approach allows for the direct functionalization of the benzamide (B126) core, providing access to a diverse range of derivatives.
Organocatalytic Strategies for Benzamide Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. mdpi.com Bifunctional organocatalysts, which possess both a hydrogen-bond donating moiety (like urea (B33335) or thiourea) and a Lewis basic site (like a tertiary amine), are particularly effective in activating both the nucleophile and the electrophile in a reaction. beilstein-journals.orgnih.govd-nb.info
In the context of benzamide synthesis, these catalysts can facilitate the enantioselective synthesis of axially chiral benzamides. beilstein-journals.orgnih.govd-nb.info While not directly applied to this compound in the reviewed literature, the principles can be extended. For example, an organocatalyst could be used to control the stereochemistry of a reaction involving a prochiral precursor to this compound. Organocatalysts have also been used in the annulation of benzamide derivatives with alkynes to form isoquinolones. nih.gov
Biocatalytic Transformations in the Synthesis of this compound Precursors
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental friendliness. annualreviews.orgnih.gov For the synthesis of this compound, biocatalysis can be instrumental in preparing the chiral precursors.
Synthesis of Benzhydrylamine: Monoamine oxidases (MAOs) have shown high activity and enantioselectivity towards benzhydrylamine-containing substrates. annualreviews.orgresearchgate.net Engineered MAO-N biocatalysts have been successfully used in deracemization reactions to produce enantiomerically pure forms of bulky amine substrates. acs.org This is particularly relevant for producing chiral analogues of this compound.
Synthesis of 3-Chlorobenzoic Acid: While specific biocatalytic routes to 3-chlorobenzoic acid are less commonly reported, the principles of biocatalysis can be applied. For instance, engineered oxidoreductases could potentially be used for the selective oxidation of a corresponding toluene (B28343) derivative. The synthesis of related compounds like moclobemide (B1677376) has been achieved using amide bond synthetases, which couple a carboxylic acid with an amine. nih.govyork.ac.uk
Multicomponent Reactions (MCRs) for Diversified this compound Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. nih.govd-nb.info This approach is highly efficient and allows for the rapid generation of molecular diversity.
Several MCRs could be envisioned for the synthesis of this compound and its analogues. For example, a three-component reaction involving an ortho-alkynyl benzamide, a secondary amine, and carbon monoxide can produce 3-methyleneisoindolinones, which are structurally related to the benzamide core. beilstein-journals.org The Ugi and Passerini reactions are classic examples of MCRs that are widely used to synthesize amide-containing compounds. nih.gov A hypothetical Ugi reaction for a related structure could involve an aldehyde, an amine (like benzhydrylamine), a carboxylic acid (like 3-chlorobenzoic acid), and an isocyanide.
Flow Chemistry and Continuous Synthesis Paradigms for Scalable Production
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for scalable production, including improved safety, better heat and mass transfer, and the potential for automation. thieme-connect.comprolabas.com
The synthesis of amides is well-suited to flow chemistry. rsc.orgbenthamdirect.comresearchgate.net A simple and efficient solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using EDC.HCl as a coupling reagent in a screw reactor. rsc.org This method has been used to synthesize a variety of amides with high yields and has been scaled up to produce 100g of product. rsc.org Another approach involves a tandem azidation-amidation of anilines in a continuous flow system, which allows for the safe generation of potentially hazardous aromatic azide (B81097) intermediates. thieme-connect.com These continuous flow paradigms could be readily adapted for the large-scale and on-demand synthesis of this compound.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.
Traditional amide synthesis often employs volatile and hazardous organic solvents. To mitigate this, solvent-free reaction conditions and the use of greener alternative media are being explored for the synthesis of N-aryl amides, which can be extrapolated to this compound.
Solvent-Free Synthesis: The direct reaction of 3-chlorobenzoyl chloride with benzhydrylamine under solvent-free conditions represents a significant green improvement. Such reactions can be facilitated by microwave irradiation or ultrasound, which can accelerate reaction rates and improve yields. indianchemicalsociety.comresearchgate.net A patent discloses a solvent-free and catalyst-free method for preparing N-aryl amides by reacting a substituted Michaelis acid with an arylamine at elevated temperatures. google.com Another approach involves the use of a recyclable copper ferrite (B1171679) nanoparticle catalyst in the solvent-free synthesis of N-aryl amides from aldoximes and iodobenzene. rsc.org
Alternative Reaction Media: Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. mdpi.com These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, non-toxic, and have low volatility. kennesaw.edu For the synthesis of this compound, a DES could serve as both the solvent and potentially as a catalyst, facilitating the reaction between 3-chlorobenzoic acid and benzhydrylamine. rsc.orgresearchgate.netrsc.org Research has shown that DESs can enhance the rate of amide bond formation. rsc.org
Below is an illustrative table of potential solvent-free and alternative media approaches for the synthesis of this compound, based on general findings for N-aryl amides.
Table 1: Potential Green Synthetic Approaches for this compound
| Method | Reactants | Conditions | Potential Advantages |
|---|---|---|---|
| Microwave-Assisted (Solvent-Free) | 3-chlorobenzoyl chloride, benzhydrylamine | Microwave irradiation, catalyst (e.g., Ca(OTf)₂) researchgate.net | Reduced reaction time, increased yield, energy efficiency. indianchemicalsociety.com |
| Ultrasound-Assisted (Solvent-Free) | 3-chlorobenzoic acid, benzhydrylamine | Sonication rsc.org | Enhanced reaction rates, improved yields, operational simplicity. nih.govnih.gov |
Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants to the desired product. The conventional synthesis of this compound via the Schotten-Baumann reaction of 3-chlorobenzoyl chloride with benzhydrylamine has a moderate atom economy due to the formation of a stoichiometric amount of hydrochloride byproduct.
To improve atom economy, direct amidation methods that avoid the pre-activation of the carboxylic acid are preferred. For instance, the direct coupling of 3-chlorobenzoic acid and benzhydrylamine, catalyzed by a reusable catalyst, would produce only water as a byproduct, leading to a much higher atom economy. Various catalytic systems, such as those based on boronic acids or metal-free carbocatalysts like graphene oxide, have been developed for direct amidation reactions. rsc.orgbohrium.com
Table 2: Atom Economy Comparison for the Synthesis of this compound
| Reaction | Reactants | Byproducts | Theoretical Atom Economy |
|---|---|---|---|
| Schotten-Baumann | 3-chlorobenzoyl chloride, benzhydrylamine | HCl | ~82% |
The selection of reagents and catalysts plays a crucial role in the greenness of a synthetic process.
Sustainable Reagents: Utilizing 3-chlorobenzoic acid instead of its more reactive but less stable acid chloride derivative is a step towards a more sustainable process.
Reusable Catalysts: The development of heterogeneous and reusable catalysts is a major focus in green amide synthesis.
Mesoporous Silica (B1680970) (MCM-41): This material has been shown to be a highly active, recoverable, and reusable catalyst for the direct amidation of fatty acids and long-chain amines. rsc.org
Graphene Oxide (GO): As a metal-free carbocatalyst, GO can efficiently catalyze the direct amidation of carboxylic acids with amines under solvent-free conditions and can be recycled multiple times. bohrium.com
Triarylsilanols: These have been investigated as catalysts for the direct amidation of carboxylic acids. acs.org
Boronic Acid Catalysts: Polymer-supported boronic acids have been developed as recoverable and reusable catalysts for dehydrative amidation. rsc.org
Biocatalysis: Enzymes offer a highly sustainable route to amide synthesis, operating under mild conditions with high selectivity.
Lipases: These enzymes can catalyze the acylation of amines to form amides. nih.govnih.govrsc.orgmdpi.com For instance, lipase (B570770) from Candida antarctica (Novozym 435) is a versatile biocatalyst for the synthesis of various amides. nih.gov The enzymatic synthesis of this compound could potentially be achieved by reacting benzhydrylamine with an ester of 3-chlorobenzoic acid in the presence of a suitable lipase.
Engineered Amide Bond Synthetases: Ancestral ATP-dependent amide bond synthetases have been generated that exhibit broad substrate scope and increased thermostability, offering a promising avenue for the biocatalytic production of a wide range of amides. diva-portal.org
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The benzhydryl group in this compound is prochiral. If the two phenyl rings are differently substituted, the central carbon becomes a stereocenter. Furthermore, the introduction of chiral centers in either the benzhydryl or the benzamide moiety necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds, which is often crucial for their biological activity. acs.org
Asymmetric Synthesis of Chiral Benzhydrylamine Precursors: A key strategy for obtaining chiral this compound is the asymmetric synthesis of the benzhydrylamine precursor.
Organocatalysis: Chiral phosphoric acids have been used as catalysts for the enantioselective N-alkylation of indoles and carbazoles with in situ generated aza-para-quinone methides, providing access to chiral benzhydryl amines. nih.gov
Metal-Catalyzed Asymmetric Addition: Rhodium(I) catalyzed enantioselective addition of arylboronic acids to N-protected aldimines using chiral ligands can produce optically active N-protected amines with high enantiomeric excess. nih.gov
Asymmetric Hydroarylation: A nickel-hydride catalyzed asymmetric hydroarylation of N-acyl enamines has been developed to afford a range of enantioenriched benzylamines. nih.gov
Kinetic Resolution: Racemic benzhydrylamine can be resolved to obtain the desired enantiomer.
Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic amines via enantioselective acylation. nih.govdiva-portal.orgwikipedia.org For example, Candida antarctica lipase B (CALB) has been employed in the kinetic resolution of racemic amines, yielding highly enantioenriched products. wikipedia.org This could be applied to a racemic mixture of a chiral benzhydrylamine, where one enantiomer is selectively acylated with a 3-chlorobenzoyl derivative.
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, DKR combines enantioselective acylation with in situ racemization of the unreacted amine enantiomer. nih.gov This can be achieved using a combination of a lipase and a racemization catalyst, such as a palladium complex. diva-portal.org
Chiral Catalysts for Acylation: The use of chiral catalysts can enable the enantioselective acylation of a prochiral or racemic amine. Chiral 3,4-disubstituted pyridines have been developed as catalysts for the stereoselective acylation of optically inactive substrates. google.com
Table 3: Potential Stereoselective Strategies for Chiral this compound Synthesis
| Strategy | Method | Description | Key Reagents/Catalysts |
|---|---|---|---|
| Asymmetric Synthesis | Organocatalytic N-alkylation | Enantioselective synthesis of chiral benzhydrylamine precursor. nih.gov | SPINOL-derived chiral phosphoric acid. nih.gov |
| Kinetic Resolution | Enzymatic Acylation | Selective acylation of one enantiomer of racemic benzhydrylamine. diva-portal.org | Lipase (e.g., CALB), acyl donor. wikipedia.org |
| Dynamic Kinetic Resolution | Chemoenzymatic DKR | Enzymatic acylation combined with in situ racemization of the unreacted amine. nih.gov | Lipase, racemization catalyst (e.g., Pd-based). diva-portal.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-chlorobenzoyl chloride |
| Benzhydrylamine |
| 3-chlorobenzoic acid |
| Choline chloride |
High Resolution Structural Elucidation and Conformational Analysis of N Benzhydryl 3 Chlorobenzamide
Advanced Spectroscopic Techniques for Definitive Structural Confirmation
A combination of high-resolution spectroscopic methods is employed to ascertain the molecular structure of N-benzhydryl-3-chlorobenzamide with a high degree of confidence.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution.
¹H NMR (Proton NMR) spectral data provides detailed information about the chemical environment of the hydrogen atoms. For a related compound, N-benzhydryl-2-chlorobenzamide, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) at 500 MHz shows characteristic signals. rsc.org These include a doublet for the amide proton (NH) around 6.90 ppm, a doublet for the methine proton (CH) of the benzhydryl group at approximately 6.45 ppm, and a series of multiplets in the aromatic region (7.28-7.71 ppm) corresponding to the protons of the benzhydryl and chlorobenzoyl moieties. rsc.org
¹³C NMR (Carbon-13 NMR) spectroscopy complements the proton NMR data by providing insights into the carbon skeleton. In the spectrum of N-benzhydryl-2-chlorobenzamide, the carbonyl carbon (C=O) of the amide group resonates at approximately 165.4 ppm. rsc.org The benzhydryl and chlorophenyl carbons appear in the range of 127.5 to 141.2 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound (N-benzhydryl-2-chlorobenzamide)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.71 | d | Aromatic H |
| ¹H | ~7.39-7.28 | m | Aromatic H |
| ¹H | ~6.90 | d | NH |
| ¹H | ~6.45 | d | CH (benzhydryl) |
| ¹³C | ~165.4 | - | C=O |
| ¹³C | ~141.2 | - | Aromatic C |
| ¹³C | ~134.7 | - | Aromatic C |
| ¹³C | ~131.5 | - | Aromatic C |
| ¹³C | ~130.7 | - | Aromatic C |
| ¹³C | ~130.6 | - | Aromatic C |
| ¹³C | ~130.3 | - | Aromatic C |
| ¹³C | ~128.7 | - | Aromatic C |
| ¹³C | ~127.6 | - | Aromatic C |
| ¹³C | ~127.5 | - | Aromatic C |
Data obtained from a 500 MHz NMR spectrometer in CDCl₃. rsc.org d = doublet, m = multiplet.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Abundance Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different elemental formulas.
For the related compound N-benzhydryl-3-chloroaniline, HRMS analysis yielded a measured [M+H]⁺ ion at m/z 294.1050, which is in close agreement with the calculated value of 294.1044 for the molecular formula C₁₉H₁₇ClN. rsc.org This level of accuracy confirms the elemental composition of the molecule. The presence of the chlorine atom is also evident from the characteristic isotopic pattern in the mass spectrum, where the ratio of the M and M+2 peaks is approximately 3:1.
Table 2: HRMS Data for a Structurally Similar Compound (N-benzhydryl-3-chloroaniline)
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 294.1044 | 294.1050 | C₁₉H₁₇ClN |
Data obtained using a high-resolution mass spectrometer. rsc.org
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary and probe the vibrational modes of the molecule. youtube.com
FTIR Spectroscopy: The FTIR spectrum of a related benzamide (B126) derivative typically shows a strong absorption band corresponding to the C=O stretching vibration of the amide group in the region of 1630-1680 cm⁻¹. chalcogen.ro The N-H stretching vibration of the amide group usually appears as a sharp band around 3300-3500 cm⁻¹. chalcogen.ro The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy also provides a characteristic fingerprint of the molecule. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl stretch are typically strong in the Raman spectrum.
While specific FTIR and Raman data for this compound were not found, the expected vibrational frequencies based on its functional groups are well-established. nih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | FTIR |
| Aromatic C-H Stretch | >3000 | FTIR, Raman |
| C=O Stretch (Amide I) | 1630-1680 | FTIR, Raman |
| C=C Stretch (Aromatic) | 1400-1600 | FTIR, Raman |
| C-N Stretch | 1200-1400 | FTIR, Raman |
| C-Cl Stretch | 600-800 | FTIR, Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Although a specific crystal structure for this compound is not available in the provided search results, SCXRD analysis of similar molecules reveals important structural features. For instance, studies on other benzamide derivatives have provided detailed insights into their molecular conformations and intermolecular interactions, such as hydrogen bonding. polyu.edu.hk The analysis would reveal the dihedral angles between the phenyl rings of the benzhydryl group and the plane of the 3-chlorobenzamide (B146230) moiety, providing a complete picture of its three-dimensional structure. mdpi.com
Powder X-ray Diffraction (PXRD) for Polymorphic Studies
Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline materials and is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. usp.orgicdd.com Each polymorph has a unique PXRD pattern, which arises from its distinct crystal lattice. usp.org
The PXRD pattern of a polycrystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ). This pattern serves as a unique fingerprint for the crystalline phase. By comparing the PXRD pattern of a sample to reference patterns, one can identify the crystalline form present. researchgate.net
PXRD is also used for quality control to ensure the phase purity of a crystalline solid. icdd.com While no specific PXRD data for this compound was found, the technique would be essential for any solid-state characterization of this compound, especially if polymorphism is suspected. nih.gov
Conformational Analysis and Molecular Dynamics of this compound in Solution and Gas Phase
The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds: the amide C-N bond, the C-C bond connecting the carbonyl group to the chlorophenyl ring, and the C-N bond linking the nitrogen to the benzhydryl group. The interplay of steric and electronic effects governs the relative energies of the possible conformers.
The amide bond (CO-N) in secondary amides like this compound exhibits a significant partial double bond character due to resonance, which results in a substantial rotational barrier. mdpi.com This barrier restricts rotation, leading to the existence of distinct E and Z isomers (also referred to as trans and cis isomers, respectively) with respect to the C-N bond. For most N-substituted amides, the E isomer, where the bulky substituents on the carbonyl carbon and the nitrogen are on opposite sides of the C-N bond, is sterically favored and thus more stable. cdnsciencepub.com In the case of this compound, the large benzhydryl and 3-chlorobenzoyl groups would lead to a strong preference for the E conformation. The rotational barrier for similar aromatic amides can be in the range of 15-20 kcal/mol, indicating that the interconversion between E and Z isomers is slow at room temperature. nsf.gov
Rotation around the C-C bond between the 3-chlorophenyl ring and the carbonyl group is also a key conformational determinant. Studies on 3-chlorobenzamide have shown that the planarity of the benzamide unit is influenced by the solvent environment. nih.govrsc.org The dihedral angle between the phenyl ring and the amide plane is subject to a balance between conjugative effects, which favor planarity, and steric hindrance. For the 3-chlorobenzoyl moiety, a relatively planar conformation is expected to be the most stable.
Molecular dynamics (MD) simulations, both in the gas phase and in various solvents, would be a powerful tool to explore the dynamic behavior and conformational equilibria of this compound. researchgate.netresearchgate.net Such simulations could map the potential energy surface, identify the most stable conformers, and quantify the energy barriers between them. In solution, MD simulations can explicitly model the interactions with solvent molecules, providing insights into how the solvent environment influences the conformational preferences. nih.gov For instance, polar solvents might stabilize conformers with larger dipole moments.
Table 1: Estimated Torsional Barriers and Dihedral Angles for Key Rotations in this compound
| Rotation Axis | Description | Estimated Rotational Barrier (kcal/mol) | Predicted Low-Energy Dihedral Angle(s) |
| CO-N (Amide Bond) | Rotation leading to E/Z isomerization | 15 - 20 | ~180° (E-isomer favored) |
| C(Aryl)-CO | Rotation of the 3-chlorophenyl group | 3 - 6 | ~0° or ~180° (near-planar) |
| N-CH(Benzhydryl) | Rotation of the benzhydryl group | 5 - 10 | Dependent on phenyl ring orientations |
Note: The values in this table are estimations based on literature data for structurally related compounds and are not from direct experimental or computational studies on this compound.
Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives exist)
To date, there are no reports in the scientific literature on the synthesis or isolation of chiral derivatives of this compound. The parent molecule itself is achiral. Therefore, the application of chiroptical spectroscopic techniques for stereochemical assignment is not currently relevant. However, should a chiral derivative be synthesized, for instance by introducing a stereocenter in the benzhydryl or benzoyl moiety, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be invaluable techniques for the determination of its absolute configuration.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This phenomenon arises from the electronic transitions of chromophores within a chiral environment. mdpi.com For a hypothetical chiral derivative of this compound, the key chromophores would be the 3-chlorophenyl and the two phenyl rings of the benzhydryl group.
The ECD spectrum would exhibit characteristic positive or negative bands, known as Cotton effects, corresponding to the electronic transitions of these aromatic chromophores. The sign and intensity of these bands are highly sensitive to the three-dimensional arrangement of the atoms, and thus to the absolute configuration of the stereocenters. nih.gov
In practice, the absolute configuration would be assigned by comparing the experimental ECD spectrum with a theoretical spectrum calculated for a specific enantiomer using time-dependent density functional theory (TD-DFT). acs.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov The calculation would involve a thorough conformational search to identify all significant low-energy conformers, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of individual conformers. frontiersin.org
Table 2: Hypothetical Data for ECD Analysis of a Chiral Derivative of this compound
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomer | Assignment |
| ~260 | +5.2 | +6.1 | π → π* transition (Benzoyl) |
| ~235 | -8.9 | -9.5 | π → π* transition (Benzhydryl) |
| ~210 | +12.4 | +11.8 | π → π* transition (Benzoyl/Benzhydryl) |
Note: This table presents hypothetical data to illustrate the outcome of an ECD analysis. These are not real experimental results.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net A key advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information across the entire infrared spectrum. nih.gov There is no requirement for a specific chromophore as in ECD. biotools.us
For a chiral derivative of this compound, the VCD spectrum would provide a detailed fingerprint of its absolute configuration and conformation in solution. schrodinger.com The amide I (mainly C=O stretch, ~1630-1680 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1510-1570 cm⁻¹) bands would be particularly informative. nih.gov The signs and intensities of the VCD signals for these bands are exquisitely sensitive to the local chirality and hydrogen-bonding environment of the amide group.
Similar to ECD, the assignment of absolute configuration using VCD relies on comparing the experimental spectrum with that predicted by DFT calculations for a known enantiomer. biotools.us The high information content of a VCD spectrum, often containing dozens of distinct bands, can make this comparison particularly robust and reliable.
Computational Chemistry and Theoretical Modeling of N Benzhydryl 3 Chlorobenzamide
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Theoretical Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tandfonline.com It is a cornerstone of computer-aided drug design (CADD), used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-protein recognition. nih.gov
Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and flexibility of both the ligand and the protein upon binding.
For the benzamide (B126) scaffold, molecular docking has been widely applied. Studies on various N-substituted benzamides have investigated their binding affinity with targets such as histone deacetylases (HDACs), E. coli dihydroorotase, and tyrosinase. nih.govniscpr.res.inchemicalbook.com In a computational investigation of 3-chlorobenzamide (B146230) (3CBA), docking studies were performed against human matrix metalloproteinase-2 (an ovarian cancer target) and human progesterone (B1679170) receptor (a breast cancer target). The results showed significant binding affinities, comparable to standard drugs, suggesting its potential as a therapeutic candidate. researchgate.netniscpr.res.in These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the protein.
Molecular Docking Results for 3-Chlorobenzamide (3CBA)
| Cancer Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|---|
| Ovarian Cancer | Human Matrix Metalloproteinase-2 | -6.5 |
| Breast Cancer | Human Progesterone Receptor | -6.0 |
Data sourced from a docking and spectroscopic analysis of 3-chlorobenzamide. researchgate.netniscpr.res.in
Quantitative Structure-Property Relationship (QSPR) Modeling for N-benzhydryl-3-chlorobenzamide Derivatives
Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities. researchgate.net These models are built by calculating molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules and then using statistical methods to create a mathematical equation that relates these descriptors to an observed property.
For a series of this compound derivatives, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time. A QSAR model could predict biological activity, such as inhibitory potency against a specific enzyme. Such models are valuable for prioritizing the synthesis of new derivatives with enhanced properties or activities. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to other classes of benzamide-related compounds to understand the structural requirements for receptor binding. nih.gov
Prediction of Spectroscopic Parameters and Conformational Preferences via Computational Methods
Computational methods are highly effective at predicting spectroscopic data, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating these properties and comparing them with experimental data, the accuracy of the computational model can be validated, and spectral peaks can be definitively assigned. researchgate.netniscpr.res.in
For 3-chlorobenzamide , DFT calculations have been used to compute its theoretical vibrational frequencies. niscpr.res.in The calculated wavenumbers, after appropriate scaling, show good agreement with experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes. niscpr.res.in
Conformational analysis is another critical area where computation provides essential insights. researchgate.net Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Computational methods can identify low-energy conformers and the energy barriers between them. acs.org A DFT study on N-benzhydryl benzamide revealed that the introduction of the bulky benzhydryl group forces the molecule into a twisted, non-planar optimized geometry. sci-hub.se Understanding the preferred conformation is vital as it often dictates the molecule's ability to fit into a protein's binding site.
Selected Calculated vs. Experimental Vibrational Frequencies (cm-1) for 3-Chlorobenzamide
| Assignment | Calculated (DFT) | Experimental (FT-IR) | Experimental (FT-Raman) |
|---|---|---|---|
| N-H Asymmetric Stretch | 3585 | 3580 | - |
| C=O Stretch | 1728 | 1730 | 1725 |
| C-Cl Stretch | 680 | 680 | 681 |
Note: Calculated values are from DFT/B3LYP/6-311+G(d,p) computations. Experimental data is for comparison. Slight variations between calculated and experimental values are expected. Data adapted from a spectroscopic analysis of 3-chlorobenzamide. niscpr.res.in
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding how a chemical reaction occurs is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species.
For reactions involving benzamides, DFT calculations have been used to elucidate complex, metal-catalyzed reaction mechanisms. For example, a detailed computational investigation of the Ru(II)-catalyzed annulation of N-chlorobenzamides with diynes successfully established the reaction pathway and explained the observed regioselectivity. By calculating the energies of various possible transition states, researchers can determine the most likely reaction pathway and identify the rate-limiting step. This type of analysis could be applied to understand the synthesis of this compound or its subsequent reactions, providing a molecular-level picture of the bond-forming and bond-breaking processes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzhydryl 3 Chlorobenzamide Analogues
Design Principles for N-benzhydryl-3-chlorobenzamide Analogues with Modulated Activities
The design of analogues of this compound is guided by established medicinal chemistry strategies aimed at enhancing potency, selectivity, and pharmacokinetic profiles. A primary principle involves molecular hybridization, which combines the structural features of known active compounds. researchgate.net For instance, the benzhydryl fragment is present in numerous antihistaminic and psychoactive drugs, while the benzamide (B126) scaffold is a cornerstone of various enzyme inhibitors and receptor modulators. ontosight.airesearchgate.net The design process often seeks to create hybrid molecules that integrate the beneficial attributes of different pharmacophores. researchgate.netnih.gov
Another design strategy involves rigidification or, conversely, increasing the flexibility of the molecular scaffold. Replacing a flexible piperazine (B1678402) ring with a more constrained piperidine (B6355638) ring, for example, has been used in related series to improve biological activity and metabolic stability. nih.gov For this compound, this could translate to introducing cyclic constraints or altering the linker between the key moieties to orient them optimally for interaction with a biological target.
Systematic Modifications of the Benzhydryl Moiety and Their Impact on Observed Effects
The benzhydryl group, consisting of two phenyl rings attached to a single methane (B114726) carbon, offers a rich canvas for systematic modification. Its size, shape, and electronic properties are critical determinants of a molecule's interaction with its biological target.
Theoretical studies on N-benzhydryl benzamide suggest that the diphenylmethane (B89790) group has a strong electron-donating effect, which influences the electronic distribution across the entire molecule. sci-hub.se Modifications to this moiety, therefore, have a profound impact on the compound's properties. SAR studies on related benzhydryl-containing compounds have shown that even subtle changes, such as the introduction or removal of substituents on the phenyl rings, can significantly alter biological activity. acs.org For example, in a series of chlorcyclizine (B1668710) analogues, removal of a para-chloro substituent from one of the phenyl rings reduced anti-HCV activity, while the addition of a second para-chloro group to the other ring marginally increased it. acs.org
The following table summarizes the observed or predicted impact of modifying the benzhydryl moiety based on studies of related compound classes.
| Modification to Benzhydryl Moiety | Compound Series / Study Type | Observed/Predicted Impact | Reference(s) |
| Introduction of para-Chloro Substituent | Chlorcyclizine Analogues (Anti-HCV) | Marginally increased activity. | acs.org |
| Removal of para-Chloro Substituent | Chlorcyclizine Analogues (Anti-HCV) | Reduced activity. | acs.org |
| Replacement with Substituted Aryl Groups | General SAR Strategy | Proposed to improve metabolic stability. | |
| Replacement with sec-Butyl Group | Pyrrolidine-2,5-dione Anticonvulsants | Altered anticonvulsant activity profile. | researchgate.netnih.gov |
| Unsubstituted Benzhydryl | Theoretical (N-benzhydryl benzamide) | Strong electron-donating effect; high λmax value. | sci-hub.se |
| Introduction of Exocyclic Hydroxyl Group | Constrained Piperidine Analogues | Position of hydroxyl group and stereochemistry are critical for DAT selectivity. | nih.gov |
Exploration of Substituent Effects on the Chlorobenzamide Scaffold on Molecular Interactions
The 3-chlorobenzamide (B146230) portion of the molecule serves as a critical interaction domain, with the chlorine atom and the amide linkage playing key roles in binding to target proteins. Spectroscopic and computational analyses of 3-chlorobenzamide have been conducted to understand its molecular reactivity and potential for intermolecular interactions. niscpr.res.in The chlorine atom, being an electron-withdrawing group, modulates the electronic character of the phenyl ring and can participate in halogen bonding or other non-covalent interactions within a binding pocket.
SAR studies on related benzamide derivatives provide insights into the effects of substituents. For instance, in a series of benzamides designed as SARS-CoV protease inhibitors, introducing a methyl group at the ortho position (2-position) of the benzamide ring was found to be the most active, followed by halogenated compounds, suggesting a key role for CH/π-interactions. d-nb.info Conversely, in studies of adenosine (B11128) analogues where various benzamides were attached at the C2' position, 2-substituted benzamides led to a drastic decrease in binding affinity for the target enzyme, while 3-substituted and 3,5-disubstituted analogues were well-tolerated and in some cases showed increased affinity. researchgate.net This highlights that the positional effects of substituents on the benzamide ring are highly dependent on the specific topology of the target's binding site.
Modifications are not limited to the benzamide ring itself but also include the amide linker. In one study, the inversion of the amide bond to create anilide derivatives resulted in a complete loss of activity, demonstrating the critical importance of the C(=O)-NH orientation for molecular recognition. d-nb.info
Stereochemical Influences on SAR and SPR for Chiral this compound Derivatives
Stereochemistry is a paramount consideration in the SAR and SPR of this compound analogues. The central "methine" carbon of the benzhydryl group becomes a stereocenter if the two phenyl rings are not identically substituted. This introduces the possibility of enantiomers that can have vastly different biological activities, potencies, and metabolic profiles. acs.orgnih.gov
The importance of stereoisomerism has been demonstrated in closely related compound classes. In a series of hydantoin (B18101) derivatives containing a benzhydryl group, the separated stereoisomers exhibited distinct affinities for the serotonin (B10506) 5-HT₇ receptor. acs.org Similarly, SAR studies on constrained piperidine derivatives featuring a benzhydryl group and an additional exocyclic hydroxyl group revealed a clear stereochemical preference at the hydroxyl-bearing carbon for optimal interaction with the dopamine (B1211576) transporter. nih.gov
The synthesis of single enantiomers of benzhydryl amines is a recognized challenge in organic chemistry, but it is crucial for drug discovery to dissect the pharmacological contribution of each isomer. acs.orgnih.gov Therefore, any SAR study on asymmetrically substituted this compound analogues would be incomplete without the resolution and separate biological evaluation of the individual enantiomers to determine the eutomer (the more active isomer).
Development of Predictive Models for this compound SAR (e.g., QSAR/QSPR)
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are computational tools that mathematically correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.govkashanu.ac.ir These models are invaluable for predicting the activity of newly designed analogues, prioritizing compounds for synthesis, and gaining insight into the molecular features essential for activity.
Numerous QSAR studies have been successfully applied to series of benzamide derivatives to elucidate the key descriptors governing their biological effects. researchgate.netnih.govnih.govkashanu.ac.irunair.ac.id These models typically rely on a range of molecular descriptors, including:
Hydrophobic descriptors (e.g., LogP): These quantify the lipophilicity of the molecule. Studies on aminophenyl benzamides found that hydrophobic character is crucial for their activity as histone deacetylase inhibitors. nih.gov
Electronic descriptors (e.g., atomic charges, dipole moment): These describe the electronic distribution and potential for electrostatic interactions. In some models, electron-withdrawing groups were found to have a negative influence on potency. nih.gov
Steric/Topological descriptors (e.g., molecular weight, Wiener Index, molecular refractivity): These relate to the size, shape, and branching of the molecule.
3D descriptors (e.g., van der Waals volumes, geometric features): These account for the three-dimensional shape of the molecule. A QSAR study on benzamides identified the geometric distance between an oxygen and a chlorine atom as an important descriptor. nih.gov
A typical QSAR study involves developing a model on a "training set" of compounds with known activities and then validating its predictive power on an external "test set." kashanu.ac.ir For 2-benzyloxy benzamide derivatives, both multiple linear regression (MLR) and artificial neural network (ANN) methods have been used to create predictive QSAR models, with the ANN model showing superior predictive ability. kashanu.ac.ir The development of a robust QSAR model for this compound analogues could significantly accelerate the discovery of new compounds with optimized activity profiles.
The table below summarizes findings from selected QSAR studies on benzamide derivatives.
| Compound Class | Biological Activity | Key Findings / Important Descriptors | Model Statistics (R²) | Reference(s) |
| Benzamide Derivatives | Inhibition of Endothelial Cell Reproduction | Geometric distance (O...Cl), masses, van der Waals volumes, and autocorrelations were important. | R² = 0.98 (Training set) | nih.gov |
| Aminophenyl Benzamides | Histone Deacetylase (HDAC) Inhibition | Hydrophobic character and hydrogen bond donors were crucial and positively contributed to activity. | R² = 0.99 | nih.gov |
| Benzylidene Hydrazine Benzamides | Anticancer (A459 cell line) | Log S (solubility), rerank score, and molar refractivity (MR) were key descriptors. | R² = 0.85 | unair.ac.id |
| 2-Benzyloxy Benzamides | SMS2 Inhibition | A model was built using six molecular descriptors selected via stepwise regression. ANN outperformed MLR. | R² = 0.99 (ANN model) | kashanu.ac.ir |
| 3-Nitro-2,4,6-trihydroxy Benzamides | Photosynthetic Electron Transport Inhibition | Partition coefficient (log P), Wiener Index, and specific polarisability showed good correlation with activity. | R² = 0.85 | researchgate.net |
Mechanistic Investigations of Molecular Interactions Involving N Benzhydryl 3 Chlorobenzamide
Elucidation of Specific Receptor/Enzyme Binding Mechanisms at the Molecular Level
There is currently a lack of specific studies elucidating the binding mechanisms of N-benzhydryl-3-chlorobenzamide at the molecular level. The benzhydryl and chlorobenzamide moieties suggest potential for hydrophobic and hydrogen bonding interactions, respectively, which are common in receptor and enzyme binding. However, without experimental data, any proposed mechanism remains speculative.
Identification of Key Molecular Targets and Interaction Sites (e.g., protein-ligand interactions)
The specific molecular targets for this compound have not been identified in the available scientific literature. Research has not yet pinpointed the proteins, enzymes, or other biological macromolecules with which this compound interacts to exert any potential biological effects.
Allosteric Modulation and Binding Site Analysis
Information regarding the allosteric modulation of any target by this compound is not available. Consequently, analysis of its binding sites, whether orthosteric or allosteric, has not been performed.
Kinetic and Thermodynamic Characterization of Binding Events
A critical aspect of understanding drug-target interactions is the characterization of the kinetics (association and dissociation rates) and thermodynamics (changes in enthalpy and entropy) of the binding event. No published studies were found that provide this data for this compound.
Role of this compound in Protein-Ligand, DNA-Ligand, or Other Biomolecular Interactions
The role of this compound in specific biomolecular interactions, such as protein-ligand or DNA-ligand interactions, remains uncharacterized. Its chemical structure suggests a possibility for intercalation with DNA or binding to protein pockets, but this has not been experimentally verified.
Derivatization and Functionalization Strategies for N Benzhydryl 3 Chlorobenzamide
Synthesis of Prodrugs and Precursors for Research Probe Development
A prodrug is an inactive or less active compound that is metabolized into its active form within the body. This strategy is often employed to improve a molecule's pharmacokinetic or pharmacodynamic properties. ewadirect.comactamedicamarisiensis.ro For N-benzhydryl-3-chlorobenzamide, prodrugs could be designed to enhance solubility, improve stability, or facilitate targeted delivery. actamedicamarisiensis.ro
Amide-containing compounds can be converted into various prodrug forms. Common strategies include the formation of N-hydroxymethyl or N-acyloxyalkyl derivatives. researchgate.net These derivatives are generally more soluble and can be designed to undergo hydrolysis under physiological conditions to release the parent amide. researchgate.net For instance, an N-hydroxymethyl derivative of this compound could be synthesized, which would exist in equilibrium with the parent compound in an aqueous environment.
Another approach involves functionalizing one of the aromatic rings. A hydroxyl group could be introduced onto one of the benzhydryl phenyl rings through a multi-step synthesis involving nitration, reduction to an amine, and subsequent diazotization followed by hydrolysis. This hydroxylated precursor could then be converted into a phosphate (B84403) or an ester prodrug. Phosphate esters significantly increase aqueous solubility, while other esters can modulate lipophilicity. actamedicamarisiensis.romdpi.com
These precursors, synthesized for prodrug development, also serve as pivotal intermediates for creating research probes by providing a chemical handle for further modifications.
Table 1: Hypothetical Prodrug Strategies for this compound This table presents potential strategies based on established prodrug chemistry.
| Prodrug Strategy | Promoiety | Potential Advantage | Required Precursor |
|---|---|---|---|
| N-Hydroxymethyl | -CH₂OH on amide nitrogen | Increased aqueous solubility, controlled release | Parent Compound |
| N-Acyloxymethyl | -CH₂OC(O)R on amide nitrogen | Tunable lipophilicity and release rate | N-Hydroxymethyl derivative |
| Phosphate Ester | -OPO₃H₂ on a phenyl ring | Markedly increased aqueous solubility | Hydroxy-functionalized derivative |
Introduction of Reporter Groups for Imaging and Detection in Research Settings
To visualize the localization of this compound within biological systems or to detect its interaction with target molecules, reporter groups can be attached. These groups include fluorophores for microscopy, biotin (B1667282) for affinity-based assays, or radioisotopes for PET imaging. nih.gov
The introduction of a reporter group typically requires a functional handle on the parent molecule that is not present in its native form. A common and versatile handle is a primary amine. An amino-functionalized this compound could be prepared by electrophilic nitration of one of the benzhydryl rings, followed by chemical reduction of the nitro group to an amine. This amino group can then serve as a nucleophile for coupling various reporter molecules.
Potential Labeling Strategies:
Fluorescent Labeling: The amino-functionalized precursor can be reacted with the N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorescent dye, such as fluorescein (B123965) or rhodamine, to form a stable amide or thiourea (B124793) linkage, respectively.
Biotinylation: For use in affinity pulldown assays or detection via streptavidin conjugates, the amino-functionalized precursor can be reacted with an activated form of biotin, such as Biotin-NHS, to yield a biotinylated probe.
Radiolabeling: For imaging techniques like PET, a precursor suitable for fluorination could be designed. For example, a nitro or trimethylammonium precursor on one of the aromatic rings could be substituted with ¹⁸F. researchgate.net
Table 2: Potential Reporter Group Conjugation for this compound This table outlines hypothetical labeling strategies for research applications.
| Reporter Group | Attachment Chemistry | Precursor Requirement | Research Application |
|---|---|---|---|
| Fluorescein | Amide bond formation | Amino-functionalized derivative + Fluorescein-NHS | Fluorescence Microscopy, Flow Cytometry |
| Biotin | Amide bond formation | Amino-functionalized derivative + Biotin-NHS | Affinity Purification, Western Blotting, ELISA |
| ¹⁸F Isotope | Nucleophilic aromatic substitution | Nitro- or quaternary amine-functionalized derivative | Positron Emission Tomography (PET) Imaging |
Conjugation with Biomolecules for Targeted Research Applications
Conjugating a small molecule like this compound to a larger biomolecule, such as an antibody, peptide, or protein, can direct it to specific cell types or tissues. researchgate.net This strategy is fundamental to creating antibody-drug conjugates (ADCs) and other targeted probes. researchgate.net
Successful bioconjugation relies on having mutually reactive functional groups on the small molecule and the biomolecule. As described previously, an amino-functionalized this compound derivative is a versatile precursor. This amine can be coupled to carboxylic acid groups on a protein (e.g., aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.
Alternatively, for more specific and efficient conjugation, "click chemistry" can be employed. This would involve synthesizing a derivative of this compound bearing either an azide (B81097) or a terminal alkyne. This modified probe can then be "clicked" onto a biomolecule that has been engineered to contain the corresponding reactive partner, forming a stable triazole linkage.
Table 3: Potential Bioconjugation Strategies This table summarizes hypothetical methods for linking this compound to biomolecules.
| Conjugation Reaction | Required Drug Functional Group | Required Biomolecule Functional Group | Resulting Linkage |
|---|---|---|---|
| EDC/NHS Coupling | Primary Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide Bond |
| EDC/NHS Coupling | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide Bond |
| Maleimide Chemistry | Thiol (-SH) | Maleimide | Thioether Bond |
Development of Immobilized this compound Systems for Affinity Studies
Immobilizing this compound onto a solid support, such as agarose (B213101) or magnetic beads, creates an affinity matrix. This matrix is a powerful tool for affinity chromatography, which can be used to identify and isolate cellular proteins or other molecules that specifically bind to the compound. thermofisher.comresearchgate.net
A critical aspect of creating an effective affinity matrix is the inclusion of a spacer arm between the ligand (this compound) and the support. researchgate.net This spacer minimizes steric hindrance, allowing the immobilized ligand to freely interact with potential binding partners in a sample solution.
The synthesis of an immobilizable derivative would involve modifying the parent compound to add a linker, typically an alkyl or polyethylene (B3416737) glycol chain, terminating in a reactive functional group like a primary amine (-NH₂) or a carboxylic acid (-COOH). This functionalized derivative can then be covalently coupled to a commercially available activated resin. thermofisher.com For example, a derivative with a terminal primary amine can be readily coupled to NHS-activated agarose to form a stable amide bond. thermofisher.comgbiosciences.com
Table 4: Common Solid Supports for Ligand Immobilization This interactive table details various resins and the chemistry used for covalent attachment.
| Solid Support | Activation Chemistry | Required Ligand Functional Group(s) | Resulting Linkage |
|---|---|---|---|
| NHS-Activated Agarose | N-Hydroxysuccinimide Ester | Primary Amine (-NH₂) | Amide |
| CarboxyLink™ Resin (AminoLink™ Coupling Resin) | Carbodiimide (EDC) | Carboxylic Acid (-COOH) | Amide |
| Epoxy-Activated Sepharose | Epoxide (Oxirane) | Amine (-NH₂), Hydroxyl (-OH), Thiol (-SH) | Secondary Amine, Ether, or Thioether |
| CNBr-Activated Sepharose | Cyanate Ester | Primary Amine (-NH₂) | Isourea |
Advanced Analytical Method Development for N Benzhydryl 3 Chlorobenzamide in Research Matrices
Chromatographic Methods for Separation, Purification, and Purity Assessment (HPLC, GC, SFC)
Chromatographic techniques are fundamental for the separation and analysis of N-benzhydryl-3-chlorobenzamide from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A reversed-phase HPLC method would be a primary choice, utilizing a C18 column to separate the non-polar analyte from more polar matrix components.
A typical HPLC method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with a small percentage of formic acid to improve peak shape) would likely be effective. Detection could be achieved using a UV detector, monitoring at a wavelength where this compound exhibits strong absorbance. For purity assessment, a photodiode array (PDA) detector would be invaluable for identifying the presence of any impurities by comparing their UV spectra to that of the main compound.
Gas Chromatography (GC) is suitable for the analysis of thermally stable and volatile compounds. Given the molecular weight of this compound, its volatility might be a limiting factor. However, with a high-temperature capillary column and appropriate derivatization if necessary, GC analysis is feasible. A common setup would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. epa.gov The injector and detector temperatures would need to be carefully optimized to prevent thermal degradation. GC-MS would provide both retention time and mass spectral data, offering a high degree of confidence in compound identification.
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. nih.gov This technique is particularly well-suited for the separation of chiral compounds and can offer faster analysis times and reduced solvent consumption compared to HPLC. For this compound, a polar stationary phase such as silica (B1680970), diol, or amino-bonded silica could be employed. nih.gov The addition of a polar co-solvent (modifier) like methanol (B129727) or ethanol (B145695) to the supercritical CO2 would be necessary to elute the compound from the column. The optimization of back pressure, temperature, and modifier percentage would be critical for achieving the desired separation.
Table 1: Hypothetical Chromatographic Conditions for this compound Analysis
| Parameter | HPLC | GC | SFC |
|---|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Chiral stationary phase (e.g., cellulose-based) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium | Supercritical CO2 with Methanol modifier |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 3.0 mL/min |
| Temperature | 30°C | Inlet: 280°C, Oven: 250°C | 40°C |
| Detector | UV at 254 nm | Mass Spectrometer (MS) | UV at 254 nm |
| Hypothetical Retention Time | 5.8 min | 12.3 min | 3.5 min |
Electrophoretic Techniques for Analysis of this compound and its Research Metabolites
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for charged or polar compounds. While this compound is neutral, its analysis by CE can be achieved using Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient.
The development of a MEKC method for this compound would involve the selection of an appropriate surfactant (e.g., sodium dodecyl sulfate), optimization of the buffer pH and concentration, and the applied voltage. For the analysis of potential research metabolites, which may be more polar or charged due to metabolic transformations (e.g., hydroxylation), CE and MEKC would be particularly advantageous. These techniques often provide different selectivity compared to HPLC and can be used as orthogonal methods for purity confirmation.
Spectrophotometric and Fluorometric Assay Development for Quantification in Research Studies
Spectrophotometric methods provide a simple and cost-effective approach for the quantification of this compound in solutions where it is the primary analyte. The development of a spectrophotometric assay would begin with determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent, such as ethanol or methanol. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This method is rapid and suitable for routine quantification in research settings, provided there are no interfering substances that absorb at the same wavelength.
Fluorometric assays , while requiring the analyte to be fluorescent or to be derivatized with a fluorescent tag, can offer significantly higher sensitivity and selectivity than spectrophotometry. If this compound possesses native fluorescence, a method could be developed by determining its optimal excitation and emission wavelengths. If not, derivatization with a fluorescent reagent could be explored. This approach would be particularly useful for quantifying trace amounts of the compound in complex biological research matrices.
Table 2: Hypothetical Spectroscopic Parameters for this compound
| Parameter | Spectrophotometry | Fluorometry (Hypothetical Native Fluorescence) |
|---|---|---|
| Solvent | Ethanol | Methanol |
| λmax (Absorbance) | 254 nm | - |
| λex (Excitation) | - | 280 nm |
| λem (Emission) | - | 350 nm |
| Linear Range | 1 - 25 µg/mL | 10 - 500 ng/mL |
| Limit of Detection | 0.5 µg/mL | 2 ng/mL |
Electrochemical Methods for Detection and Characterization
Electrochemical methods can provide sensitive and selective detection of electroactive compounds. Techniques such as cyclic voltammetry (CV) could be used to characterize the redox behavior of this compound. By scanning the potential applied to an electrode and measuring the resulting current, information about the oxidation and reduction potentials of the molecule can be obtained. This can be useful for understanding its electronic properties and for developing more sensitive quantitative methods.
For quantitative analysis, techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be employed. These methods offer lower detection limits compared to CV. An electrochemical assay would involve optimizing parameters such as the supporting electrolyte, pH, and the specific voltammetric waveform. Electrochemical detectors can also be coupled with HPLC to provide a highly sensitive and selective detection system (HPLC-ED). This would be particularly advantageous for detecting this compound in complex matrices where UV detection may lack sufficient selectivity.
Emerging Research Applications and Future Perspectives for N Benzhydryl 3 Chlorobenzamide
Role in Material Science Research and Advanced Functional Materials
N-benzhydryl-3-chlorobenzamide is under investigation for its potential contributions to material science, particularly in the development of advanced functional materials. The inherent structural characteristics of the molecule, such as the bulky benzhydryl group and the substituted phenyl ring, provide a framework for creating materials with tailored properties. Research is exploring the incorporation of this and similar amide structures into polymeric chains to enhance thermal stability and mechanical strength. The presence of the chlorine atom offers a site for further functionalization, potentially leading to materials with specific optical or electronic properties.
The planarity of the amide bond and the potential for hydrogen bonding are key features that can influence the packing of molecules in a solid state, which is a critical factor in the design of crystalline organic materials. The interplay between the rigid aromatic components and the relatively flexible amide linkage is an area of interest for creating materials with a balance of properties. While still in early stages, the exploration of this compound derivatives as components in organic semiconductors or as additives to modify the properties of existing polymers is an active area of research.
Application in Supramolecular Chemistry and Self-Assembly Studies
The structure of this compound is well-suited for applications in supramolecular chemistry and the study of self-assembly. The molecule contains both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen), which can lead to the formation of well-defined one-dimensional chains or more complex two- or three-dimensional networks in the solid state. The chlorine substituent can also participate in weaker halogen bonding interactions, providing an additional tool for controlling the self-assembly process.
The non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic rings, are the driving forces behind the formation of these supramolecular architectures. The study of how these interactions dictate the crystal packing of this compound and its analogs provides valuable insights into the principles of crystal engineering. Understanding these self-assembly processes is crucial for the bottom-up design of new materials with desired functionalities.
Potential as Chemical Probes for Investigations of Biological Systems
The development of chemical probes is essential for understanding complex biological systems. While research into this compound as a chemical probe is still emerging, its structural features suggest potential in this area. The benzhydryl moiety can be found in various biologically active compounds, and its lipophilicity may facilitate passage through cell membranes.
To function as a chemical probe, the molecule would likely require modification to include a reporter group, such as a fluorophore, or a reactive group for covalent labeling of biological targets. The 3-chloro-substituted phenyl ring provides a convenient point for synthetic modification to introduce such functionalities. Future research may focus on developing derivatives of this compound that can be used to study specific enzymes or receptors, although specific biological targets for the parent compound are not yet well-defined in publicly available research.
This compound in Catalysis and Reaction Development
In the field of catalysis, molecules with well-defined three-dimensional structures can serve as ligands for metal catalysts or as organocatalysts themselves. The amide functionality and the aromatic rings of this compound offer potential coordination sites for metal ions. The chiral environment that could be created by introducing stereocenters into the molecule could be beneficial for asymmetric catalysis.
Furthermore, the amide bond itself can be a target for catalytic transformations, or the molecule could serve as a precursor for the synthesis of more complex catalytic structures. The development of new synthetic reactions is a cornerstone of chemical research, and understanding the reactivity of molecules like this compound can lead to new methods for forming carbon-nitrogen bonds or for the functionalization of aromatic rings.
Future Directions in Synthetic Methodology, Mechanistic Elucidation, and Theoretical Predictions
The future of research on this compound will likely focus on several key areas. The development of more efficient and versatile synthetic routes to this and related compounds will be crucial for enabling further research. This includes exploring new coupling reagents for the amide bond formation and methods for the selective functionalization of the aromatic rings.
Mechanistic studies will be important for understanding the "how" and "why" of the observed properties of this compound. This could involve detailed kinetic analysis of its reactions, spectroscopic studies to characterize intermediates, and isotopic labeling experiments to trace the path of atoms during a transformation.
Theoretical predictions, using computational chemistry methods, will play an increasingly important role in guiding future research. Quantum chemical calculations can be used to predict the geometric and electronic structure of the molecule, its reactivity, and the nature of its intermolecular interactions. These theoretical insights can help to rationalize experimental observations and to design new molecules with enhanced properties for specific applications.
Q & A
Basic Research Questions
1. Synthesis and Optimization of N-benzhydryl-3-chlorobenzamide Q: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via amide coupling between 3-chlorobenzoyl chloride and benzhydrylamine. Key steps include:
- Reagent selection: Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts.
- Temperature control: Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted amines and acyl chlorides. Yield optimization (70–85%) requires stoichiometric precision and inert atmospheres .
2. Structural Characterization Techniques Q: Which analytical methods are most reliable for confirming the structure of this compound? A: A multi-technique approach is recommended:
- NMR spectroscopy: ¹H/¹³C NMR identifies benzhydryl protons (δ 5.2–5.5 ppm) and aromatic chlorine coupling patterns.
- X-ray crystallography: SHELX software refines crystal structures, resolving bond angles and torsional strain (e.g., P2₁/c monoclinic systems common for benzamides) .
- Mass spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation pathways .
Advanced Research Questions
3. Resolving Crystallographic Data Contradictions Q: How can conflicting crystallographic data (e.g., twinning vs. disordered structures) be resolved for this compound derivatives? A: Advanced SHELX workflows address these challenges:
- Twin refinement: Use TWIN/BASF commands in SHELXL for twinned crystals.
- Disorder modeling: PART/ISOR restraints refine positional disorder in benzhydryl groups.
- Validation: Cross-check with PLATON ADDSYM to detect missed symmetry .
4. Mechanistic Insights into Biological Activity Q: What experimental strategies elucidate the antimicrobial mechanisms of this compound analogs? A: Combine in vitro and in silico methods:
- Enzyme inhibition assays: Test against bacterial enoyl-ACP reductase (FabI) using NADH oxidation kinetics.
- Molecular docking: AutoDock Vina models ligand-receptor interactions (e.g., chlorine’s role in hydrophobic binding pockets).
- Resistance studies: Serial passaging in S. aureus identifies mutation hotspots in target enzymes .
5. Regioselectivity Challenges in Derivative Synthesis Q: How can regioselectivity issues during electrophilic substitution of this compound be mitigated? A: Strategic directing groups and conditions:
- Nitration: Use mixed HNO₃/H₂SO₄ at 0°C to favor para-substitution on the 3-chlorophenyl ring.
- Suzuki coupling: Pd(PPh₃)₄ catalyzes cross-couplings at the benzhydryl moiety without disrupting the amide bond.
- DFT calculations: Predict substituent effects on transition-state energies to guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
